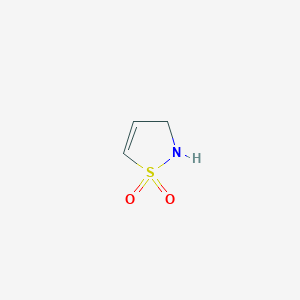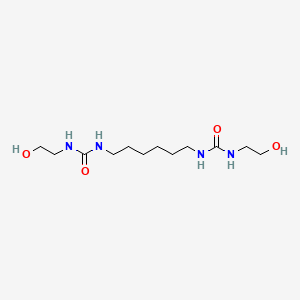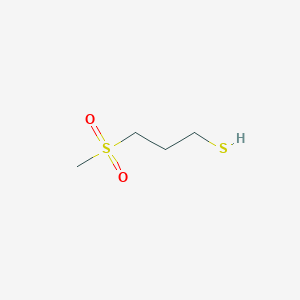
2,3-二氢异噻唑 1,1-二氧化物
描述
2,3-Dihydroisothiazole 1,1-dioxide is a heterocyclic compound that belongs to the class of sultams Sultams are cyclic sulfonamides, which are known for their significant biological and pharmaceutical properties
科学研究应用
2,3-Dihydroisothiazole 1,1-dioxide has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-HIV agent and other antiviral activities.
Medicine: Explored for its use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
作用机制
Target of Action
The primary targets of 2,3-Dihydroisothiazole 1,1-dioxide (also known as PSAD) are the defects in perovskite thin films used in solar cells . The compound is introduced into the perovskite precursor solution with the aim of regulating crystallization and reducing defects in the perovskite thin films .
Mode of Action
PSAD interacts with its targets through a combination of hydrogen bonding and coordination interactions . These interactions are revealed through various characterization studies, including nuclear magnetic resonance, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy, as well as density functional theory calculations .
Biochemical Pathways
The introduction of PSAD into the perovskite precursor solution leads to the formation of perovskite thin films with larger grains and fewer defects . This results in a reduction in non-radiative recombination, a decrease in hole extraction energy loss, and an improvement in electron extraction . These effects contribute to the improved efficiency and stability of devices treated with PSAD .
Result of Action
The result of PSAD’s action is the production of perovskite thin films with larger grains and fewer defects . This leads to a reduction in non-radiative recombination, a decrease in hole extraction energy loss, and an improvement in electron extraction . These effects contribute to the improved efficiency and stability of devices treated with PSAD .
生化分析
Cellular Effects
The effects of 2,3-Dihydroisothiazole 1,1-dioxide on various types of cells and cellular processes are currently unknown. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,3-Dihydroisothiazole 1,1-dioxide is not yet fully understood. It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroisothiazole 1,1-dioxide can be achieved through several methods. One common approach involves the oxidation of 3,4-dialkyl substituted isothiazolium salts using hydrogen peroxide in acetic acid at elevated temperatures . Another method includes the mesylation of hindered α-aminonitriles, followed by intramolecular cyclization to form the desired sultam .
Industrial Production Methods: Industrial production of 2,3-Dihydroisothiazole 1,1-dioxide typically involves large-scale oxidation reactions using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions: 2,3-Dihydroisothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acetic anhydride, benzoyl chloride, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted sultams and other heterocyclic compounds with potential biological activities.
相似化合物的比较
- 4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide
- Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide
Comparison: 2,3-Dihydroisothiazole 1,1-dioxide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in various reactions . Its ability to undergo a wide range of chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.
属性
IUPAC Name |
2,3-dihydro-1,2-thiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVCJUTZGZKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CS(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572589 | |
| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240115-50-8 | |
| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives?
A1: 4-Amino-2,3-dihydroisothiazole 1,1-dioxides represent a novel heterocyclic ring system. [, , , ] These compounds are characterized by a five-membered ring containing a sulfur atom, two nitrogen atoms (one within the ring and one as part of the amino group), and two oxygen atoms double-bonded to the sulfur, forming a sulfone group. The "dihydro" designation indicates the presence of a saturated carbon-carbon bond within the ring. The position of substituents on the ring can vary, leading to diverse structural possibilities.
Q2: How are 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives synthesized?
A2: One synthetic route involves using α,α-disubstituted α-aminonitriles as starting materials. [, , ] These aminonitriles can be transformed into the desired heterocycles through a series of reactions. Another approach utilizes carbanion-mediated sulfonamide intramolecular cyclization reactions (CSIC protocols) of glyco-α-sulfonamidonitriles. [, , , ] This method has been particularly useful for generating enantiomerically pure spirocyclic derivatives, including those built upon sugar templates.
Q3: What are the potential applications of 4-amino-2,3-dihydroisothiazole 1,1-dioxides?
A3: These compounds are of significant interest in medicinal chemistry. Research has explored their potential as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle. [, ] Furthermore, the synthesis of spirocyclic derivatives on sugar templates suggests their potential use as novel aza analogues of TSAO nucleosides (ATSAOs). [, ]
Q4: What is the significance of synthesizing 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides?
A4: These compounds, specifically the 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides, have proven valuable as synthons. [] Researchers have successfully utilized them in the preparation of 3-oxyfunctionalized sultams. [] This highlights their versatility as building blocks in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone](/img/structure/B1654440.png)

![5-[(3-Amino-4-methoxyphenyl)methyl]-2-methoxyaniline](/img/structure/B1654443.png)


![METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE](/img/structure/B1654448.png)





